molecular formula C11H17N3O B1479982 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2092547-42-5

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No.: B1479982
CAS No.: 2092547-42-5
M. Wt: 207.27 g/mol
InChI Key: LJMALXCFGGEAJE-UHFFFAOYSA-N
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Description

The compound “2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains an imidazole ring and a pyrazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and pyrazole rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the imidazole and pyrazole rings could make the compound reactive towards certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazole rings could affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Antibacterial Activity

Research by Prasad (2021) involves the synthesis of derivatives similar to the compound , with a focus on their antibacterial activity. This work exemplifies the potential application of these compounds in developing new antibacterial agents.

Catalytic Applications

Boltina et al. (2012) explored pyrazolyl and imidazolyl compounds, including structures analogous to 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol, in the context of catalysis, particularly for Heck coupling reactions (Boltina, Yankey, Guzei, Spencer, Ojwach, & Darkwa, 2012).

Polymerization Catalysts

Obuah et al. (2014) studied similar pyrazolylamine ligands as catalysts for the oligomerization and polymerization of ethylene, highlighting their role in producing polymers with varied properties (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Antitumor Agents

Research conducted by Abonía et al. (2011) involves synthesizing benzimidazoles with similar structural features for potential application as antitumor agents, showcasing the compound's relevance in cancer research (Abonía, Cortés, Insuasty, Quiroga, Nogueras, & Cobo, 2011).

Nucleoside Synthesis

Chien et al. (2005) focused on synthesizing nucleosides using compounds structurally akin to this compound. This demonstrates its importance in the development of novel nucleoside analogs (Chien, Berry, Drach, & Townsend, 2005).

Structural Studies

A study by Chen et al. (2021) details the synthesis of imidazo[1,2-a]pyridine derivatives and their structural characterization, offering insights into the compound's structural and electronic properties (Chen, Chen, Wu, Zhang, Liao, & Zhou, 2021).

OLEDs Development

The work by Lin et al. (2016) on bis-tridentate iridium(III) phosphors with functional chelates related to this compound underscores its potential in the development of efficient organic light-emitting diodes (OLEDs) (Lin, Chau, Liao, Wong, Lu, Sie, Chang, Fox, Low, Lee, & Chi, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-11(2,3)9-8-10-13(6-7-15)4-5-14(10)12-9/h4-5,8,15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMALXCFGGEAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
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2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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